2-chloro-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide
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Overview
Description
2-chloro-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide is a synthetic organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of a chloro group, a piperidinyl group, and a carbamothioyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the coupling reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an anti-inflammatory agent, with studies indicating its ability to inhibit cyclooxygenase enzymes.
Industry: Its unique chemical structure makes it a valuable intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets, such as cyclooxygenase enzymes. By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects . Additionally, its ability to induce apoptosis in cancer cells is linked to its interaction with cellular pathways that regulate cell death .
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds share a similar core structure but differ in the substituents attached to the benzamide ring.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: These derivatives have a morpholine group instead of a piperidine group, leading to different biological activities.
Uniqueness
2-chloro-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit cyclooxygenase enzymes and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
Molecular Formula |
C19H20ClN3OS |
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Molecular Weight |
373.9 g/mol |
IUPAC Name |
2-chloro-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C19H20ClN3OS/c20-17-7-3-2-6-16(17)18(24)22-19(25)21-14-8-10-15(11-9-14)23-12-4-1-5-13-23/h2-3,6-11H,1,4-5,12-13H2,(H2,21,22,24,25) |
InChI Key |
BEZTZCFDKNVGTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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